Tert-butyl 3-oxo-2,4-dihydropyrido[3,4-b]pyrazine-1-carboxylate
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Overview
Description
Tert-butyl 3-oxo-2,4-dihydropyrido[3,4-b]pyrazine-1-carboxylate: is a chemical compound with the molecular formula C12H15N3O3. It is a derivative of pyrazine and is often used in various chemical and pharmaceutical research applications. This compound is known for its unique structure, which includes a tert-butyl group, a pyrazine ring, and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-oxo-2,4-dihydropyrido[3,4-b]pyrazine-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a pyridine derivative, with a pyrazine derivative in the presence of a base. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, and the temperature is maintained at around 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are carefully monitored to ensure consistency and quality. The use of automated reactors and advanced purification techniques, such as chromatography, helps in achieving high purity levels required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-oxo-2,4-dihydropyrido[3,4-b]pyrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Tert-butyl 3-oxo-2,4-dihydropyrido[3,4-b]pyrazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-2,4-dihydropyrido[3,4-b]pyrazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate
- Tert-butyl 3-benzyl-4-oxopiperidine-1-carboxylate
- Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 3-oxo-2,4-dihydropyrido[3,4-b]pyrazine-1-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a pyrazine ring with a tert-butyl group and a carboxylate ester makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H15N3O3 |
---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
tert-butyl 3-oxo-2,4-dihydropyrido[3,4-b]pyrazine-1-carboxylate |
InChI |
InChI=1S/C12H15N3O3/c1-12(2,3)18-11(17)15-7-10(16)14-8-6-13-5-4-9(8)15/h4-6H,7H2,1-3H3,(H,14,16) |
InChI Key |
RMIJYTUKUOBMDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)NC2=C1C=CN=C2 |
Origin of Product |
United States |
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